molecular formula C8H11BrClNO B13639243 4-(1-Aminoethyl)-2-bromophenol hydrochloride

4-(1-Aminoethyl)-2-bromophenol hydrochloride

Cat. No.: B13639243
M. Wt: 252.53 g/mol
InChI Key: FBHVNKSCRQUNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Aminoethyl)-2-bromophenol hydrochloride is a chemical compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromine atom and an aminoethyl group attached to a phenol ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)-2-bromophenol hydrochloride typically involves the bromination of 2-phenol followed by the introduction of an aminoethyl group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The aminoethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-2-bromophenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: 4-(1-Aminoethyl)-2-phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(1-Aminoethyl)-2-bromophenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-2-bromophenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Aminoethyl)-2-chlorophenol hydrochloride
  • 4-(1-Aminoethyl)-2-iodophenol hydrochloride
  • 4-(1-Aminoethyl)-2-fluorophenol hydrochloride

Uniqueness

4-(1-Aminoethyl)-2-bromophenol hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable molecule for specific applications.

Properties

Molecular Formula

C8H11BrClNO

Molecular Weight

252.53 g/mol

IUPAC Name

4-(1-aminoethyl)-2-bromophenol;hydrochloride

InChI

InChI=1S/C8H10BrNO.ClH/c1-5(10)6-2-3-8(11)7(9)4-6;/h2-5,11H,10H2,1H3;1H

InChI Key

FBHVNKSCRQUNGU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)O)Br)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.